NMDA Receptor Antagonism by 1-(2,2-Diphenylethyl)piperazine: IC50 29 μM
1-(2,2-Diphenylethyl)piperazine (reported as 1,2-diphenylethylpiperazine, a metabolite of MT-45) exhibits NMDA receptor inhibition with an IC50 of 29 μM at GluN1/N2A receptors, whereas its parent compound MT-45 shows negligible μ-opioid receptor agonist activity for this specific interaction [1]. This functional shift from opioid agonism (MT-45 IC50 = 1.3 μM for cAMP inhibition) to NMDA antagonism upon metabolic cleavage represents a distinct pharmacological profile not shared by structurally simpler piperazine metabolites.
| Evidence Dimension | NMDA receptor inhibition |
|---|---|
| Target Compound Data | IC50 = 29 μM |
| Comparator Or Baseline | MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine): negligible NMDA receptor activity in this assay; cAMP inhibition IC50 = 1.3 μM |
| Quantified Difference | 1,2-diphenylethylpiperazine shows NMDA antagonism whereas MT-45 does not; MT-45 shows μ-opioid agonism whereas 1,2-diphenylethylpiperazine shows negligible potency at μ receptors |
| Conditions | GluN1/N2A NMDA receptors stably expressed in Ltk- cells; Ca2+ measurement assay |
Why This Matters
For researchers investigating dissociative mechanisms or developing NMDA-targeted therapeutics, this compound provides a unique scaffold distinct from its opioid-active precursors, enabling selective interrogation of NMDA pharmacology without confounding μ-opioid effects.
- [1] Baptista-Hon DT, Smith M, Singleton S, et al. Activation of μ-opioid receptors by MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives. Br J Pharmacol. 2020;177(15):3436-3448. doi:10.1111/bph.15064 View Source
